2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a fluorinated benzamide derivative The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the compound into corresponding acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: Amines or alcohols depending on the reducing agent and conditions.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties due to fluorination make it useful in the development of advanced materials such as organic semiconductors and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: A simpler fluorinated benzamide with similar electronic properties but lacking the pyridinylmethyl group.
4-(pyridin-4-ylmethyl)aniline: Contains the pyridinylmethyl group but lacks the fluorinated benzamide moiety.
Uniqueness
2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the combination of the highly electronegative fluorine atoms and the pyridinylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)26-12-3-1-10(2-4-12)9-11-5-7-25-8-6-11/h1-8H,9H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFELPGBXBMGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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